5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-N'-PHENYL-16-DIHYDROPYRIDAZINE-3-CARBOHYDRAZIDE
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Overview
Description
5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-N’-PHENYL-16-DIHYDROPYRIDAZINE-3-CARBOHYDRAZIDE is a complex organic compound with a unique structure that includes cyano, methoxyphenyl, and dihydropyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-N’-PHENYL-16-DIHYDROPYRIDAZINE-3-CARBOHYDRAZIDE typically involves multi-step organic reactions. One common method involves the reaction of substituted aryl amines with alkyl cyanoacetates under specific conditions to yield cyanoacetamide derivatives . These intermediates can then undergo further reactions, such as cyclization and condensation, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-N’-PHENYL-16-DIHYDROPYRIDAZINE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for coupling reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-N’-PHENYL-16-DIHYDROPYRIDAZINE-3-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor for specific enzymes or pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-N’-PHENYL-16-DIHYDROPYRIDAZINE-3-CARBOHYDRAZIDE involves its interaction with molecular targets within cells. This can include binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate
- 4-aryl-5-cyano-1,6-dihydro-2-thiouracils
Uniqueness
5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-N’-PHENYL-16-DIHYDROPYRIDAZINE-3-CARBOHYDRAZIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-N'-phenylpyridazine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-13-17(12-21)20(27)25(15-8-10-16(28-2)11-9-15)24-18(13)19(26)23-22-14-6-4-3-5-7-14/h3-11,22H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCPPHZKIMVULY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N=C1C(=O)NNC2=CC=CC=C2)C3=CC=C(C=C3)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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